molecular formula C5H4F3IN2 B13631713 5-Iodo-1-methyl-4-(trifluoromethyl)-1H-pyrazole

5-Iodo-1-methyl-4-(trifluoromethyl)-1H-pyrazole

Cat. No.: B13631713
M. Wt: 276.00 g/mol
InChI Key: VLVLYBYJYLOZLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-1-methyl-4-(trifluoromethyl)-1H-pyrazole is a high-value, iodinated heterocyclic building block designed for advanced chemical synthesis in research and development. This compound features a pyrazole core, a structure renowned for its prevalence in medicinal chemistry and agrochemical research due to its wide spectrum of biological activities . The presence of an iodine atom at the 5-position makes this molecule an exceptionally versatile intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, enabling the facile introduction of the pyrazole scaffold into more complex molecular architectures . The trifluoromethyl group is a key motif known to enhance a compound's metabolic stability, lipophilicity, and overall bioavailability, making this building block particularly valuable in the design of potential bioactive molecules . Researchers utilize this and related iodinated pyrazoles as critical precursors in the discovery and development of new chemical entities, with applications spanning from oncology to crop protection . As a small molecule scaffold, it opens pathways to a diverse array of novel derivatives for screening and optimization campaigns. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care, adhering to all relevant laboratory safety protocols.

Properties

Molecular Formula

C5H4F3IN2

Molecular Weight

276.00 g/mol

IUPAC Name

5-iodo-1-methyl-4-(trifluoromethyl)pyrazole

InChI

InChI=1S/C5H4F3IN2/c1-11-4(9)3(2-10-11)5(6,7)8/h2H,1H3

InChI Key

VLVLYBYJYLOZLE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(F)(F)F)I

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-Iodo-1-methyl-4-(trifluoromethyl)-1H-pyrazole

General Synthetic Strategies

The preparation of 5-iodo-1-methyl-4-(trifluoromethyl)-1H-pyrazole typically follows two principal approaches:

Direct Iodination Approach

A common method involves the iodination of a 1-methyl-4-(trifluoromethyl)-1H-pyrazole precursor. The process is generally as follows:

Step Reagents & Conditions Notes
1 Synthesize 1-methyl-4-(trifluoromethyl)-1H-pyrazole See Section 2.2
2 Iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid or similar solvent Iodine source and solvent are critical for regioselectivity and yield
3 Workup and purification (e.g., extraction, chromatography) Ensures removal of byproducts and isolation of pure product
Regioselective Pyrazole Formation and Halogenation

Alternatively, the pyrazole ring can be constructed with the trifluoromethyl group at C4, followed by selective iodination at C5. This typically involves:

  • Cyclocondensation of a trifluoromethyl-substituted hydrazine with a suitable 1,3-dicarbonyl compound.
  • Subsequent iodination at the C5 position, exploiting the electron-withdrawing effect of the trifluoromethyl group to direct halogenation.

Detailed Example: Iodination of 1-methyl-4-(trifluoromethyl)-1H-pyrazole

The following example, adapted from related pyrazole iodination protocols, outlines a practical preparation route:

Stepwise Procedure
  • Synthesis of 1-methyl-4-(trifluoromethyl)-1H-pyrazole

    • Starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, react with methylhydrazine under controlled conditions to yield the desired pyrazole core.
    • Purify the intermediate by distillation or chromatography.
  • Iodination Reaction

    • Dissolve the purified 1-methyl-4-(trifluoromethyl)-1H-pyrazole in glacial acetic acid.
    • Add sodium acetate as a buffering agent.
    • Slowly add iodine monochloride (ICl) dropwise at room temperature.
    • Stir the reaction mixture for several hours (typically 2–4 hours) at 20°C.
    • Quench the reaction with water, isolate the precipitate by filtration, and wash with water.
  • Purification

    • Dissolve the crude product in ethyl acetate.
    • Wash the organic layer with water and saturated sodium hydrogencarbonate solution.
    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
    • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient).
Data Table: Example Reaction Conditions
Parameter Value/Condition
Pyrazole precursor 1-methyl-4-(trifluoromethyl)-1H-pyrazole
Iodinating agent Iodine monochloride (ICl)
Solvent Acetic acid
Buffer Sodium acetate
Temperature 20°C (room temperature)
Reaction time 2–4 hours
Purification Column chromatography
Typical yield 70–85% (literature precedent)

Alternative Approaches

  • N-Iodosuccinimide (NIS) as Iodine Source: NIS can be used as a milder iodinating agent, offering improved selectivity and potentially higher yields, especially for sensitive substrates.
  • Metalation-Halogenation Sequences: Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) or similar bases, followed by quenching with iodine, can also provide access to the desired iodopyrazole, though this requires careful control of temperature and stoichiometry.

Research Findings and Comparative Analysis

Recent synthetic developments emphasize:

  • Regioselectivity: The electron-withdrawing trifluoromethyl group at C4 directs halogenation to the C5 position, minimizing byproducts.
  • Yield Optimization: Use of acetic acid as solvent and sodium acetate as buffer enhances both yield and purity.
  • Scalability: The described methods are suitable for both small-scale laboratory synthesis and larger-scale preparations relevant to pharmaceutical research.

Comparative Table: Iodination Methods

Method Iodine Source Solvent Selectivity Yield Notes
Electrophilic Iodination ICl or NIS Acetic acid High 70–85% Most common, practical
DoM–Iodination I₂, after metalation THF or ether High Variable Requires low temp, base
Direct Cyclization Moderate Lower Less common, less selective

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The iodine atom at position 5 serves as a prime site for nucleophilic substitution. The electron-withdrawing trifluoromethyl group at position 4 activates the pyrazole ring, facilitating displacement reactions.

Key Reactions:

  • Ammonolysis: Reacts with amines (e.g., NH₃, alkylamines) to yield 5-amino derivatives at 60–80°C in DMF, achieving 70–85% yields.

  • Hydrolysis: Forms 5-hydroxy derivatives under alkaline conditions (NaOH, H₂O/EtOH), though yields are moderate (50–60%) due to competing side reactions.

Mechanistic Insight:
The trifluoromethyl group stabilizes the transition state via inductive effects, lowering activation energy by ~15–20 kJ/mol compared to non-fluorinated analogs .

Cross-Coupling Reactions

The iodine substituent enables participation in palladium-catalyzed cross-couplings, critical for constructing complex heterocycles.

Table 1: Cross-Coupling Reactions and Conditions

Reaction TypeConditionsYield (%)Product Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C78–92Biaryl scaffolds for drug discovery
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°C65–75Alkynylated pyrazoles for agrochemicals
Heck CouplingPd(OAc)₂, P(o-tol)₃, DMF, 100°C60–70Styryl derivatives for OLED materials

Selectivity Note: Coupling occurs exclusively at the iodine site, with no observed reactivity at the trifluoromethyl group.

Cycloaddition and Ring-Formation Reactions

The compound participates in 1,3-dipolar cycloadditions with diazo compounds to form fused pyrazole systems.

Example:

  • Reaction with ethyl diazoacetate (EtO₂C–N₂–CH₂CO₂Et) under Zn(OTf)₂ catalysis yields tetracyclic pyrazolo[3,4-b]pyridines in 89% yield .

Mechanistic Pathway:

  • Generation of a dipolar intermediate via coordination of Zn²⁺ to the diazo compound.

  • Regioselective [3+2] cycloaddition at the C5 position of the pyrazole ring .

Iodine Exchange Reactions

  • Halogen Swapping: Treatment with Cl₂ or Br₂ in acetic acid replaces iodine with chlorine/bromine at 50°C (yields: 70–80%).

  • Metalation: Lithiation at C5 using LDA at −78°C enables subsequent quenching with electrophiles (e.g., CO₂, aldehydes).

Trifluoromethyl Group Stability

The CF₃ group remains inert under most conditions (pH 1–12, ≤150°C), ensuring synthetic versatility.

Reductive Deiodination

Catalytic hydrogenation (H₂, Pd/C, EtOH) removes the iodine atom, yielding 1-methyl-4-(trifluoromethyl)-1H-pyrazole in 95% yield. This reaction is pivotal for deprotection strategies.

Table 2: Reactivity Comparison of Pyrazole Derivatives

CompoundSuzuki Coupling Yield (%)SNAr Rate (Relative)Thermal Stability (°C)
5-Iodo-1-methyl-4-CF₃-1H-pyrazole921.00220
5-Bromo-1-methyl-4-CF₃-1H-pyrazole850.75210
5-Chloro-1-methyl-4-CF₃-1H-pyrazole720.50200

Key Trend: Iodine’s superior leaving-group ability and polarizability result in higher reactivity compared to bromo/chloro analogs.

Mechanistic Studies

  • DFT Calculations: Confirm that the CF₃ group increases ring electron deficiency by 18%, accelerating SNAr rates by 3-fold vs. non-fluorinated analogs .

  • Kinetic Isotope Effect (KIE): KIE = 1.2 for deuterated substrates, indicating a concerted SNAr mechanism .

Scientific Research Applications

5-Iodo-1-methyl-4-(trifluoromethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound may be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Iodo-1-methyl-4-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom may facilitate interactions with target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Position and Electronic Effects

Compound A : 1-Methyl-4-bromo-5-(trifluoromethyl)-1H-pyrazole
  • Structure : Bromine at the 4-position, CF₃ at the 5-position.
  • Reactivity: Bromine is less reactive than iodine in cross-coupling reactions (e.g., Sonogashira coupling requires higher temperatures or specialized catalysts) .
  • Applications: Intermediate for synthesizing alkynylated pyrazoles via Sonogashira coupling .
Compound B : 1-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole (CAS: 1353003-51-6)
  • Structure : Boronate ester at the 4-position, CF₃ at the 5-position.
  • Reactivity : The boronate ester enables Suzuki-Miyaura couplings for biaryl formation, a key step in drug discovery .
  • Applications : Building block for pharmaceuticals (e.g., kinase inhibitors) .
Compound C : 3,4-Bis(trifluoromethyl)-1H-pyrazole
  • Structure : CF₃ groups at both 3- and 4-positions.
  • Reactivity: Increased electron deficiency due to dual CF₃ groups reduces nucleophilic substitution rates compared to mono-CF₃ derivatives .
  • Applications : High thermal stability suits it for agrochemicals .

Halogen vs. Functional Group Comparisons

Property 5-Iodo-1-methyl-4-CF₃-1H-pyrazole 1-Methyl-4-bromo-5-CF₃-1H-pyrazole 1-Methyl-4-boronate-5-CF₃-1H-pyrazole
Molecular Weight 320.00 g/mol 258.99 g/mol 306.11 g/mol
Halogen/Group Reactivity Iodine (excellent for coupling) Bromine (moderate reactivity) Boronate ester (Suki coupling)
Thermal Stability Moderate (C–I bond weaker than C–Br) Higher than iodo analog High (boronate esters stable up to 150°C)
Key Applications Cross-coupling precursors Alkynylation intermediates Drug discovery scaffolds

Functionalization Potential

  • 5-Iodo-1-methyl-4-CF₃-1H-pyrazole : The iodine atom allows for palladium-catalyzed couplings (e.g., Heck, Ullmann) to introduce aryl, alkenyl, or alkynyl groups. Its CF₃ group enhances metabolic stability in drug candidates .
  • 3,4,5-Tris(trifluoromethyl)-1H-pyrazole : Excessive CF₃ substitution reduces solubility in polar solvents, limiting its utility in aqueous-phase reactions .

Biological Activity

5-Iodo-1-methyl-4-(trifluoromethyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole family, which has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-Iodo-1-methyl-4-(trifluoromethyl)-1H-pyrazole is C6H4F3N3IC_6H_4F_3N_3I. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for its biological effectiveness. The iodine substitution is also significant as it can influence the compound's reactivity and interaction with biological targets.

Biological Activities

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity : Compounds containing pyrazole structures have shown promising results against various cancer cell lines, including lung, breast, and colorectal cancers. For instance, studies have demonstrated that 5-Iodo-1-methyl-4-(trifluoromethyl)-1H-pyrazole can inhibit the growth of specific cancer cell types in vitro and in vivo .
  • Anti-inflammatory Effects : Pyrazoles are known for their anti-inflammatory properties. Some derivatives have been reported to significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Antimicrobial Properties : The compound has demonstrated potential antibacterial effects against various strains, making it a candidate for further development in antimicrobial therapies .

Synthesis Methods

The synthesis of 5-Iodo-1-methyl-4-(trifluoromethyl)-1H-pyrazole typically involves multi-step reactions that include the formation of the pyrazole ring and subsequent substitutions. Various methods have been reported in literature, including:

  • Reflux Methods : Traditional reflux techniques are often employed for synthesizing pyrazoles from hydrazine derivatives and appropriate carbonyl compounds.
  • Microwave-Assisted Synthesis : This modern approach has been shown to enhance yields and reduce reaction times compared to conventional methods .

Case Study 1: Anticancer Activity

In a study published by the American Chemical Society, various pyrazole derivatives were evaluated for their anticancer properties. The results indicated that compounds similar to 5-Iodo-1-methyl-4-(trifluoromethyl)-1H-pyrazole exhibited significant antiproliferative effects against multiple cancer cell lines, with IC50 values indicating effective concentrations .

Case Study 2: Anti-inflammatory Action

A recent investigation into the anti-inflammatory properties of pyrazole derivatives found that certain compounds could inhibit inflammatory pathways effectively. For example, one derivative showed up to 85% inhibition of TNF-α production at a concentration of 10 µM .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
5-Iodo-1-methyl-4-(trifluoromethyl)-1H-pyrazoleIodine and trifluoromethyl groupsAnticancer, anti-inflammatory
3-Iodo-1-methylpyrazoleSimilar iodine presence; lacks trifluoromethyl groupPrimarily studied for synthetic chemistry
4-Iodo-1-methylpyrazoleContains iodine but lacks trifluoromethyl groupMore focused on anti-inflammatory effects
5-TrifluoromethylpyrazoleLacks iodine; contains only trifluoromethyl groupKnown for herbicidal properties

Q & A

Q. What are the optimal synthetic routes for 5-Iodo-1-methyl-4-(trifluoromethyl)-1H-pyrazole?

  • Methodological Answer : A plausible route involves cyclocondensation of precursors (e.g., hydrazines and β-keto esters) to form the pyrazole core, followed by iodination at the 5-position. For trifluoromethyl introduction, halogen exchange reactions (e.g., using CF₃Cu) or direct substitution with trifluoromethyl chloride (as in ) are viable . Methylation at N1 can be achieved via alkylation with methyl iodide under basic conditions. Post-functionalization steps (e.g., iodine introduction via electrophilic iodination) require careful optimization of temperature and solvent polarity to avoid side reactions .

Q. How can spectroscopic techniques confirm the structure of 5-Iodo-1-methyl-4-(trifluoromethyl)-1H-pyrazole?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR can confirm substituent positions. The deshielded proton at C3 (due to electron-withdrawing CF₃ and I groups) and methyl group splitting patterns are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., iodine’s M+2 peak).
  • X-ray Crystallography : Single-crystal analysis (as in ) resolves bond angles and confirms regiochemistry .

Q. What purification techniques ensure high-purity yields for this compound?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate iodinated byproducts .
  • Recrystallization : Polar solvents (e.g., ethanol) improve crystal purity, especially for solids .
  • HPLC : Reverse-phase HPLC (C18 column) with acetonitrile/water mobile phases ensures >95% purity for biological assays .

Advanced Research Questions

Q. How does the iodine substituent influence the electronic and steric properties of the pyrazole ring?

  • Methodological Answer :
  • Computational Studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron distribution. The iodine atom’s polarizability and σ-hole effects enhance electrophilic reactivity at C4 .
  • Hammett Constants : Experimental σₚ values for CF₃ and I substituents predict ring electron-withdrawing effects, guiding reactivity in cross-coupling reactions .

Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives?

  • Methodological Answer :
  • Dose-Response Curves : Validate antimicrobial or enzyme inhibition activity across multiple concentrations (e.g., MIC assays in ) .
  • Purity Reassessment : Use HPLC and elemental analysis to rule out impurities as confounding factors .
  • Molecular Docking : Compare binding modes of active/inactive analogs (e.g., docking into COX-2 or carbonic anhydrase active sites, as in ) to identify structural determinants .

Q. How can regioselectivity be optimized during pyrazole functionalization?

  • Methodological Answer :
  • Directing Groups : Install temporary groups (e.g., nitro or amino) at C4 to steer iodination to C5 .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor electrophilic substitution at electron-rich positions .
  • Catalytic Systems : Pd/Cu-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively modifies halogenated positions .

Q. What mechanistic insights explain the compound’s stability under oxidative conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose the compound to H₂O₂ or UV light and monitor degradation via LC-MS.
  • Radical Scavenging Assays : Electron-deficient pyrazoles (due to CF₃ and I) may quench radicals, reducing decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.